molecular formula C11H15NO2S B1285472 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone CAS No. 924852-23-3

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone

Cat. No.: B1285472
CAS No.: 924852-23-3
M. Wt: 225.31 g/mol
InChI Key: NIWODBPZPSZMLJ-UHFFFAOYSA-N
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Description

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone is an organic compound with the molecular formula C11H15NO2S It is characterized by the presence of a morpholine ring attached to a thienyl group via a methylene bridge, and an ethanone group

Preparation Methods

The synthesis of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde and morpholine.

    Formation of Intermediate: The reaction between 2-thiophenecarboxaldehyde and morpholine in the presence of a suitable catalyst leads to the formation of an intermediate compound.

    Final Product Formation: The intermediate compound undergoes further reaction with an acetylating agent, such as acetic anhydride, to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thienyl or morpholine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone can be compared with other similar compounds, such as:

    1-[4-(4-Morpholinylmethyl)-2-thienyl]ethanone: This compound has a similar structure but may exhibit different chemical and biological properties.

    2-(4-Morpholinylmethyl)thiophene:

    1-(2-Thienyl)-2-(4-morpholinyl)ethanone: A structurally related compound with distinct properties.

Properties

IUPAC Name

1-[4-(morpholin-4-ylmethyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-9(13)11-6-10(8-15-11)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWODBPZPSZMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587922
Record name 1-{4-[(Morpholin-4-yl)methyl]thiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924852-23-3
Record name 1-{4-[(Morpholin-4-yl)methyl]thiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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